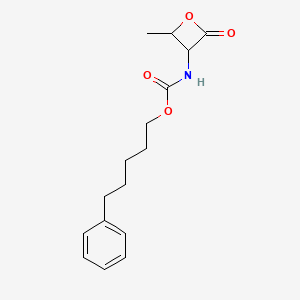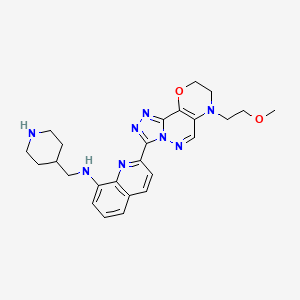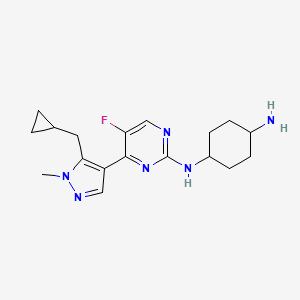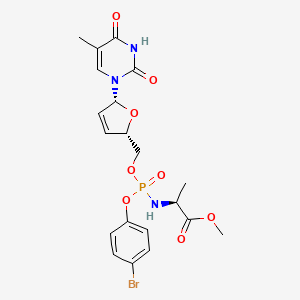
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate is a synthetic compound known for its potent inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of pain and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate typically involves a multi-step process:
Preparation of 5-phenylpentyl-chlorocarbonate: This step involves the reaction of 5-phenylpentanol with triphosgene in the presence of pyridine and toluene.
Formation of (2R,3S)-3-hydroxy-2-({[(5-phenylpentyl)-oxy]-carbonyl}-amino)-butanoic acid: This intermediate is synthesized by reacting 5-phenylpentyl-chlorocarbonate with D-threonine in the presence of NaHCO3 and tetrabutylammonium bromide in a mixture of THF and water.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to maintain yield and purity.
化学反応の分析
Types of Reactions
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the oxetan-3-yl group, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various carbamate derivatives with different functional groups .
科学的研究の応用
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate has several scientific research applications:
作用機序
The primary mechanism of action of 5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate involves the inhibition of N-acylethanolamine acid amidase (NAAA). By inhibiting NAAA, the compound prevents the degradation of fatty acid ethanolamides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). This leads to increased levels of these lipid signaling molecules, which exert anti-inflammatory and analgesic effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) pathways .
類似化合物との比較
Similar Compounds
Uniqueness
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate is unique due to its specific structural features, such as the oxetan-3-yl group, which contribute to its high potency and selectivity as an NAAA inhibitor. This structural uniqueness allows it to effectively modulate lipid signaling pathways, making it a valuable compound for therapeutic research .
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
5-phenylpentyl N-(2-methyl-4-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19) |
InChIキー |
PTVDTLVLQXSSEC-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B10828004.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B10828015.png)
![(3E,5Z,7E,9R,10R,11Z,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10828016.png)
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B10828032.png)

![(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide](/img/structure/B10828051.png)
![4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid](/img/structure/B10828056.png)
![(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid](/img/structure/B10828067.png)

![N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B10828088.png)
![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B10828095.png)
![3-amino-2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B10828100.png)
